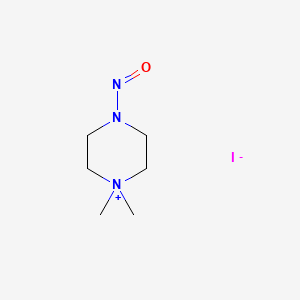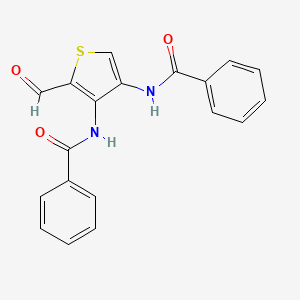
N,N'-(2-Formylthiene-3,4-diyl)dibenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide typically involves the reaction of 2-formylthiophene with benzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as column chromatography or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Formylthiene-3,4-dicarboxylic acid.
Reduction: 2-Hydroxymethylthiene-3,4-diyl)dibenzamide.
Substitution: N,N’-(2-Formylthiene-3,4-diyl)diamine or N,N’-(2-Formylthiene-3,4-diyl)dithiol.
Aplicaciones Científicas De Investigación
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)dibenzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the benzamide groups can interact with cellular receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
N,N’-(2-Formylthiene-3,4-diyl)dibenzamide can be compared with other similar compounds such as:
- N,N’-(2-Formylthiene-3,4-diyl)dipropanamide
- N,N’-(2-Formylthiene-3,4-diyl)diacetamide
- N,N’-(6,13-diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl)bis(benzamide)
These compounds share similar structural features but differ in the nature of the substituents attached to the thiene ring. The unique combination of formyl and benzamide groups in N,N’-(2-Formylthiene-3,4-diyl)dibenzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
80615-58-3 |
|---|---|
Fórmula molecular |
C19H14N2O3S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-(4-benzamido-5-formylthiophen-3-yl)benzamide |
InChI |
InChI=1S/C19H14N2O3S/c22-11-16-17(21-19(24)14-9-5-2-6-10-14)15(12-25-16)20-18(23)13-7-3-1-4-8-13/h1-12H,(H,20,23)(H,21,24) |
Clave InChI |
IJNHGSLQSNETSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CSC(=C2NC(=O)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


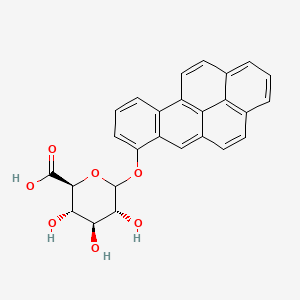

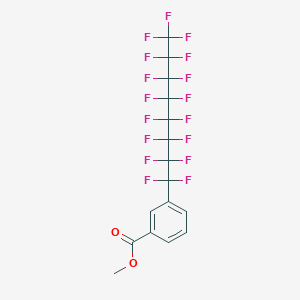
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)

![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
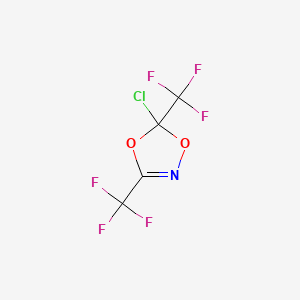
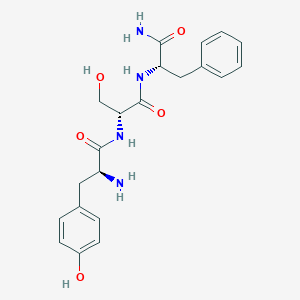
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
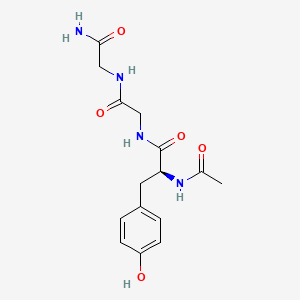
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
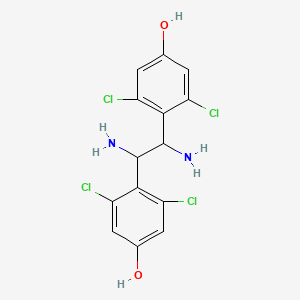
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
